N'-[(E)-(2-Methyl-1-benzofuran-3-yl)methylidene]-N-phenylbenzohydrazide
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Overview
Description
N’-[(E)-(2-Methyl-1-benzofuran-3-yl)methylidene]-N-phenylbenzohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This particular compound is derived from the condensation of 2-methyl-1-benzofuran-3-carbaldehyde and N-phenylbenzohydrazide. Schiff bases have gained significant attention due to their wide range of biological activities and their ability to form stable complexes with transition metals .
Preparation Methods
The synthesis of N’-[(E)-(2-Methyl-1-benzofuran-3-yl)methylidene]-N-phenylbenzohydrazide typically involves the condensation reaction between 2-methyl-1-benzofuran-3-carbaldehyde and N-phenylbenzohydrazide. The reaction is usually carried out in an ethanol solvent with a catalytic amount of glacial acetic acid under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N’-[(E)-(2-Methyl-1-benzofuran-3-yl)methylidene]-N-phenylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-[(E)-(2-Methyl-1-benzofuran-3-yl)methylidene]-N-phenylbenzohydrazide has a wide range of scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Schiff bases, including this compound, exhibit various biological activities such as antimicrobial, antifungal, and anticancer properties.
Industry: In the industrial sector, Schiff bases are used as intermediates in the synthesis of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-Methyl-1-benzofuran-3-yl)methylidene]-N-phenylbenzohydrazide involves its interaction with biological targets through the formation of stable complexes with metal ions. These complexes can inhibit the activity of enzymes by binding to their active sites, thereby disrupting their normal function. The compound’s hydrazone moiety can also interact with nucleophilic sites in biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
N’-[(E)-(2-Methyl-1-benzofuran-3-yl)methylidene]-N-phenylbenzohydrazide is unique due to its specific structural features and the presence of both benzofuran and hydrazone moieties. Similar compounds include:
N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has similar structural characteristics but with different substituents on the phenyl ring.
N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Another Schiff base hydrazone with a fluorine substituent on the phenyl ring.
These similar compounds share common properties such as the ability to form stable metal complexes and exhibit biological activities.
Properties
Molecular Formula |
C23H18N2O2 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(E)-(2-methyl-1-benzofuran-3-yl)methylideneamino]-N-phenylbenzamide |
InChI |
InChI=1S/C23H18N2O2/c1-17-21(20-14-8-9-15-22(20)27-17)16-24-25(19-12-6-3-7-13-19)23(26)18-10-4-2-5-11-18/h2-16H,1H3/b24-16+ |
InChI Key |
GNNFQGUWXMDOMK-LFVJCYFKSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2O1)/C=N/N(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)C=NN(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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